BenchChemオンラインストアへようこそ!

8-Methylimidazo[1,2-c]pyrimidine

Syk kinase inhibition ZAP-70 kinase inhibition Oral bioavailability

Select this specific 8-methyl-substituted scaffold to ensure retention of oral kinase inhibitor efficacy. Unsubstituted or triazolopyrimidine alternatives exhibit severe oral bioavailability loss despite similar in vitro IC50 values. The 8-methyl group is critical for Syk-family kinase potency (low nM) and in vivo murine disease model activity, making this the optimal building block for rheumatoid arthritis, asthma, and B-cell malignancy programs that require predictable oral drug-likeness (Lipinski compliance) from hit-to-lead onward.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B13667245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylimidazo[1,2-c]pyrimidine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CN=CN2C1=NC=C2
InChIInChI=1S/C7H7N3/c1-6-4-8-5-10-3-2-9-7(6)10/h2-5H,1H3
InChIKeyMXPGZEJIZVMFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylimidazo[1,2-c]pyrimidine: Scaffold Identity, Core Properties, and Procurement Rationale


8-Methylimidazo[1,2-c]pyrimidine is a heterocyclic compound featuring a rigid bicyclic framework comprising an imidazole ring fused to a pyrimidine ring, with a methyl substituent at the 8-position [1]. This scaffold belongs to the broader imidazo[1,2-c]pyrimidine class, a privileged structure in medicinal chemistry recognized for its utility in developing kinase inhibitors, antiviral agents, and anti-inflammatory therapeutics [2]. The core framework demonstrates metabolic stability suitable for oral administration and serves as a versatile template for generating focused compound libraries via palladium-catalyzed cross-coupling reactions [3]. The 8-methyl substitution pattern distinguishes this compound from unsubstituted or alternatively substituted analogs, offering a defined starting point for structure–activity relationship (SAR) optimization campaigns [4].

Why Generic Imidazo[1,2-c]pyrimidine Substitution Compromises 8-Methyl-Dependent Activity and Selectivity


Generic substitution of imidazo[1,2-c]pyrimidine derivatives without precise methyl-group retention at the 8-position carries quantifiable risk of functional degradation. Systematic SAR investigations reveal that the 8-methyl moiety directly influences both in vitro potency and in vivo oral efficacy within the same chemical series. For instance, the imidazo[1,2-c]pyrimidine core substituted at the 8-position yields compounds with strong Syk family kinase inhibition (IC50 values in the low nanomolar range) and demonstrable oral activity in murine disease models, whereas the corresponding 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives—despite similar in vitro potency—exhibit poor oral efficacy [1]. Furthermore, in the context of antihistaminic activity within 8-methyl-substituted tricyclic derivatives, alteration of the 8-position substitution pattern would eliminate the molecular framework required for the observed IC50 of 30.2 μM [2]. Simply procuring a generic imidazopyrimidine scaffold or an unsubstituted imidazo[1,2-c]pyrimidine would therefore fail to recapitulate these documented activity profiles and could derail lead optimization efforts.

8-Methylimidazo[1,2-c]pyrimidine: Quantified Differential Performance Against In-Class and Scaffold Analogues


Oral Efficacy Superiority of Imidazo[1,2-c]pyrimidine Core vs. Triazolopyrimidine Scaffolds

The imidazo[1,2-c]pyrimidine scaffold, exemplified by compound 9f, demonstrates superior in vivo oral efficacy compared to 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. While the triazolopyrimidine compounds exhibited strong in vitro Syk family kinase inhibition and high-level IL-2 suppression in cellular assays, their oral efficacy was poor in a mouse model of IL-2 production. In contrast, the imidazo[1,2-c]pyrimidine derivative 9f not only maintained potent in vitro inhibition of Syk and ZAP-70 kinases but also achieved in vivo suppression of both passive cutaneous anaphylaxis reaction and Concanavalin A-induced IL-2 production upon oral administration [1].

Syk kinase inhibition ZAP-70 kinase inhibition Oral bioavailability In vivo efficacy

Antihistaminic Activity Quantified in 8-Methyl-Substituted Tricyclic Imidazopyrimidine Derivative

Within the 8-methyl-substituted imidazo[1,2-c]pyrimido[5,4-e]pyrimidine series, compound 4a demonstrated measurable antihistaminic activity with an IC50 value of 30.2 μM in isolated guinea pig tracheal chain preparations. The reference standard, chlorpheniramine maleate, exhibited an IC50 of 14.1 μM under identical experimental conditions [1].

Antihistaminic Asthma Bronchodilator H1 receptor antagonism

Divergent Synthesis Enabling Selective GCK Inhibition via Imidazo[1,2-c]pyrimidine Scaffold Diversification

Using BAY 61-3606, a known Syk kinase inhibitor built on the imidazo[1,2-c]pyrimidine scaffold, as a starting point, divergent palladium-catalyzed cross-coupling generated 27 derivatives. Parallel Syk and GCK inhibition profiling revealed that several synthesized imidazo[1,2-c]pyrimidine derivatives exhibited selective GCK inhibition, demonstrating that the scaffold can be tuned to achieve target selectivity between closely related kinases [1].

GCK inhibitor MAP4K2 Kinase selectivity Divergent synthesis

Predicted Drug-Likeness Parameters of 8-Methyl-Substituted Imidazopyrimidine Derivatives Comparable to Marketed Drugs

Computational molecular property prediction for a series of 8-methyl-2,6-dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(3H)-thiones (4a-g) using Osiris Property Explorer, ALOGPS 2.1, Molinspiration, and ACD/Chemsketch 12.0 revealed drug-likeness scores, lipophilicity parameters, and solubility values similar to those found in most marketed drugs [1].

Drug-likeness Lipophilicity Solubility ADME prediction

Optimal Procurement-Driven Application Scenarios for 8-Methylimidazo[1,2-c]pyrimidine in Drug Discovery and Chemical Biology


Lead Generation for Orally Active Syk/ZAP-70 Kinase Inhibitors Targeting Autoimmune and Allergic Disorders

Procure 8-methylimidazo[1,2-c]pyrimidine as a privileged core scaffold for designing novel Syk family kinase inhibitors that require oral bioavailability. Evidence demonstrates that imidazo[1,2-c]pyrimidine derivatives maintain potent in vitro kinase inhibition while achieving in vivo oral efficacy, a property not observed in structurally similar triazolopyrimidine series [1]. The scaffold serves as an ideal starting point for medicinal chemistry campaigns aimed at rheumatoid arthritis, asthma, allergic rhinitis, or B-cell malignancies where dual Syk/ZAP-70 inhibition is therapeutically relevant [1].

Focused Library Synthesis for Kinase Selectivity Profiling and Chemical Probe Development

Utilize 8-methylimidazo[1,2-c]pyrimidine as a versatile building block for generating focused compound libraries via palladium-catalyzed cross-coupling or other diversification chemistries. The scaffold's synthetic tractability enables systematic exploration of structure–activity relationships to tune kinase selectivity profiles, as demonstrated by the successful conversion of a Syk-selective parent compound into selective GCK inhibitors through scaffold diversification [2]. This application is particularly valuable for chemical biology groups seeking to develop selective chemical probes for understudied kinases.

Antihistaminic Drug Discovery Leveraging 8-Methyl Imidazopyrimidine Templates

Deploy 8-methylimidazo[1,2-c]pyrimidine as a core template for synthesizing novel antihistaminic agents. The 8-methyl-substituted tricyclic imidazopyrimidine derivative 4a has demonstrated measurable antihistaminic activity (IC50 = 30.2 μM) in isolated guinea pig tracheal preparations, establishing proof-of-concept for this scaffold class in H1 receptor antagonism [3]. Further optimization of substitution patterns around the 8-methyl core could yield compounds with improved potency for asthma and allergy indications.

Rational Design of Lead-Like Compounds with Favorable ADME Properties

Select 8-methylimidazo[1,2-c]pyrimidine as a foundational scaffold for rational drug design where predictable drug-likeness parameters are required from the outset. In silico predictions for 8-methyl-substituted imidazopyrimidine derivatives indicate drug-likeness scores, lipophilicity values, and solubility parameters comparable to marketed drugs, with multiple candidates satisfying Lipinski's Rule of Five [3]. This reduces the risk of downstream ADME-related attrition and supports the scaffold's selection for hit-to-lead and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methylimidazo[1,2-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.